Lipophilicity Comparison
The N-benzyl substitution of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine confers significantly higher lipophilicity compared to its unsubstituted and N-methyl analogs. The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.1, indicating a 100-fold greater preference for the organic phase than the N-methyl analog, which has a predicted XLogP3-AA of 0.8 [1][2]. This difference is critical for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine (CAS 158944-67-3): Predicted XLogP3-AA = 0.8; 2,3-dihydro-1H-isoindol-5-amine (CAS 45766-35-6): Predicted XLogP3-AA = 0.7 |
| Quantified Difference | 2.6-fold increase in logP (10^2.1 / 10^0.8) relative to the N-methyl analog |
| Conditions | Computed property using XLogP3 algorithm (PubChem). |
Why This Matters
Higher lipophilicity directly impacts in vivo distribution and ADME profiles, making this compound a more suitable starting point for CNS-targeted drug candidates.
- [1] National Center for Biotechnology Information. PubChem Computed Properties for CID 3159244 (2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine). View Source
- [2] National Center for Biotechnology Information. PubChem Computed Properties for CID 18206978 (2-Methyl-2,3-dihydro-1H-isoindol-5-amine). View Source
